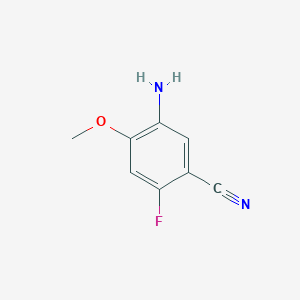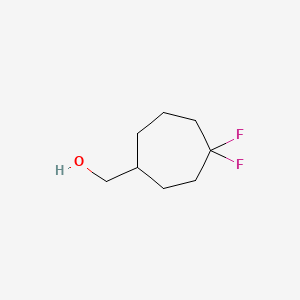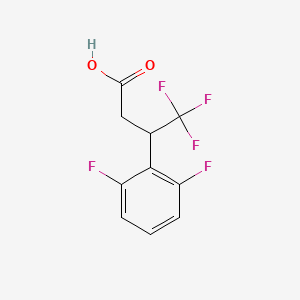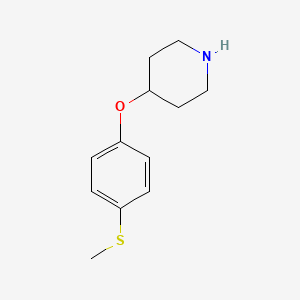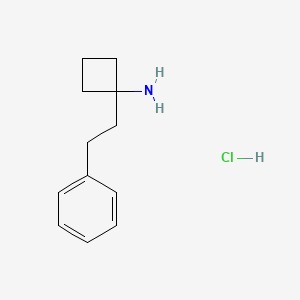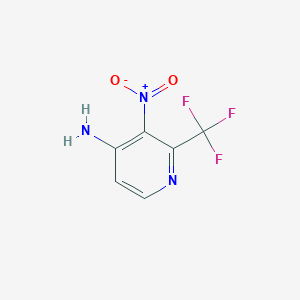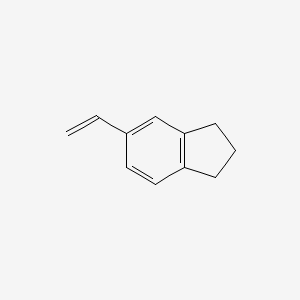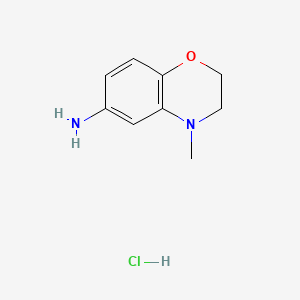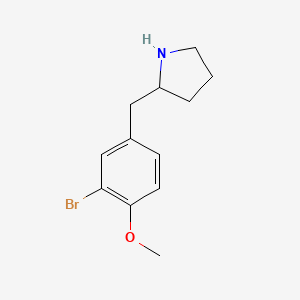
2-(2-Isocyanoethyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isocyanoethyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure containing one oxygen atom. The compound this compound is notable for its isocyanoethyl group attached to the furan ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Isocyanoethyl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of gold catalysts . Another approach involves the use of palladium-catalyzed reactions to form the furan ring from enyne acetates . These methods often require precise control of reaction conditions, including temperature, pressure, and the presence of specific catalysts.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the development of green chemistry approaches, such as the use of biomass-derived feedstocks, is gaining traction in the industrial synthesis of furans .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Isocyanoethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the isocyano group to amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Furanic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Halogenated furans and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Isocyanoethyl)furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(2-Isocyanoethyl)furan involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparación Con Compuestos Similares
2,5-Dimethylfuran: Known for its use as a biofuel and in the synthesis of polymers.
2,5-Furandicarboxylic Acid: A key intermediate in the production of renewable plastics.
Furfural: Used in the production of resins and as a solvent in various industrial processes.
Uniqueness: 2-(2-Isocyanoethyl)furan is unique due to its isocyanoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing novel pharmaceuticals and specialty chemicals .
Propiedades
Fórmula molecular |
C7H7NO |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
2-(2-isocyanoethyl)furan |
InChI |
InChI=1S/C7H7NO/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2 |
Clave InChI |
MGNGYELRZCMVRS-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


